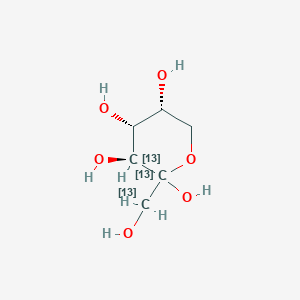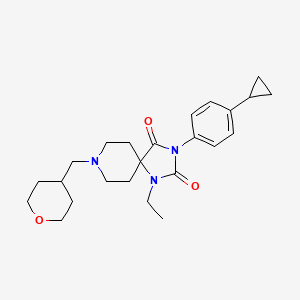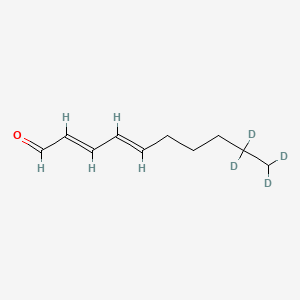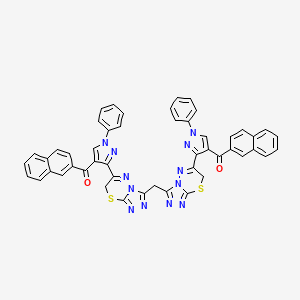
Aurein 2.3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aurein 2.3 is an antimicrobial peptide derived from the skin secretions of the Australian Southern Bell Frog, Litoria aurea . This peptide is part of the aurein family, known for its potent antimicrobial properties. This compound has a sequence of 13 amino acids and adopts an alpha-helical structure in the presence of lipids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Aurein 2.3 can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis typically starts with the coupling of the first amino acid to a resin, such as Rink resin . The peptide chain is then elongated by sequential addition of protected amino acids, followed by deprotection and cleavage from the resin . The final product is purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
While industrial-scale production methods for this compound are not well-documented, the principles of SPPS can be scaled up for larger production. Automation of the synthesis process and optimization of reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Aurein 2.3 primarily undergoes interactions with lipid membranes rather than traditional chemical reactions like oxidation or reduction . Its activity is influenced by the composition and properties of the lipid bilayers it interacts with .
Common Reagents and Conditions
The synthesis of this compound involves reagents such as N,N-Dimethylformamide (DMF) for coupling reactions and trifluoroacetic acid (TFA) for deprotection . The peptide’s interaction with lipid membranes is studied using lipids like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) and 1,2-dimyristoyl-sn-glycero-3-[phospho-rac-(1-glycerol)] (DMPG) .
Major Products Formed
The primary product of interest is the this compound peptide itself. When interacting with lipid membranes, it can form pores or disrupt the membrane structure, leading to antimicrobial effects .
Aplicaciones Científicas De Investigación
Aurein 2.3 has a wide range of scientific research applications:
Mecanismo De Acción
Aurein 2.3 exerts its antimicrobial effects by interacting with the lipid bilayers of microbial membranes . It adopts an alpha-helical structure that allows it to insert into the membrane, causing disruption and leakage of cellular contents . This mechanism is similar to other antimicrobial peptides, but the specific sequence and structure of this compound contribute to its unique activity .
Comparación Con Compuestos Similares
Similar Compounds
Aurein 2.2: Another peptide from the same family with a similar structure but a slight difference in amino acid sequence.
Magainin: An antimicrobial peptide from the African clawed frog, Xenopus laevis, with a similar mode of action.
Citropin 1.1: A peptide from the Australian tree frog, Litoria citropa, with comparable antimicrobial properties.
Uniqueness
Aurein 2.3 is unique due to its specific amino acid sequence and its ability to adopt an alpha-helical structure in lipid environments . This structural feature is crucial for its interaction with microbial membranes and its antimicrobial activity .
Propiedades
Fórmula molecular |
C76H131N19O19 |
|---|---|
Peso molecular |
1615.0 g/mol |
Nombre IUPAC |
(3S)-3-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C76H131N19O19/c1-16-44(13)62(73(111)82-37-57(99)85-54(38-96)71(109)88-50(64(80)102)31-39(3)4)94-65(103)46(15)83-56(98)36-81-72(110)59(41(7)8)92-75(113)61(43(11)12)91-67(105)49(28-22-24-30-78)86-66(104)48(27-21-23-29-77)87-74(112)60(42(9)10)93-76(114)63(45(14)17-2)95-70(108)53(34-58(100)101)90-69(107)52(33-47-25-19-18-20-26-47)89-68(106)51(32-40(5)6)84-55(97)35-79/h18-20,25-26,39-46,48-54,59-63,96H,16-17,21-24,27-38,77-79H2,1-15H3,(H2,80,102)(H,81,110)(H,82,111)(H,83,98)(H,84,97)(H,85,99)(H,86,104)(H,87,112)(H,88,109)(H,89,106)(H,90,107)(H,91,105)(H,92,113)(H,93,114)(H,94,103)(H,95,108)(H,100,101)/t44-,45-,46-,48-,49-,50-,51-,52-,53-,54-,59-,60-,61-,62-,63-/m0/s1 |
Clave InChI |
CMXOYIOSJQPFTO-SDCDTWBGSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)CN |
SMILES canónico |
CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2S,4S,5R)-2-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-5-[6-(4-chloro-2-fluoroanilino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12377258.png)
![rel-2-[4-[(2S)-2-[[(2S)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetic acid](/img/structure/B12377262.png)

![N-cyclopropyl-3-[4-[4-(2,3-dihydroxypropoxy)benzoyl]phenyl]-4-methylbenzamide](/img/structure/B12377266.png)






